
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide is a chemical compound with the molecular formula C10H12N6O4. It contains various functional groups, including primary amides, a urea derivative, and an imide, making it a versatile compound in chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with propanediamide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with heating under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amide groups can participate in substitution reactions, forming new bonds with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .
科学研究应用
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide involves its interaction with specific molecular targets. It is known to inhibit the production of tumor necrosis factor α, a key mediator in inflammatory responses. This inhibition is thought to be mediated through the compound’s interaction with cyclooxygenase and lipoxygenase pathways .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids: These compounds share a similar purine core structure and exhibit comparable biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides: These derivatives are also studied for their analgesic and anti-inflammatory properties.
Uniqueness
What sets 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple inflammatory pathways makes it a promising candidate for further research and potential therapeutic applications .
属性
CAS 编号 |
62787-60-4 |
|---|---|
分子式 |
C10H12N6O4 |
分子量 |
280.24 g/mol |
IUPAC 名称 |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanediamide |
InChI |
InChI=1S/C10H12N6O4/c1-14-3-13-8-5(14)9(19)16(10(20)15(8)2)4(6(11)17)7(12)18/h3-4H,1-2H3,(H2,11,17)(H2,12,18) |
InChI 键 |
CVDKSPZTRBRRJO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C(C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



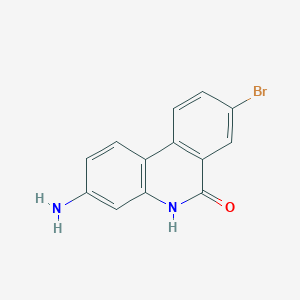
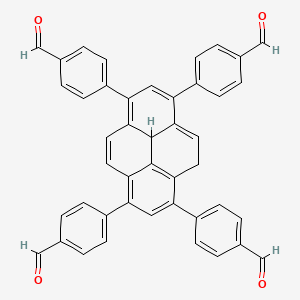

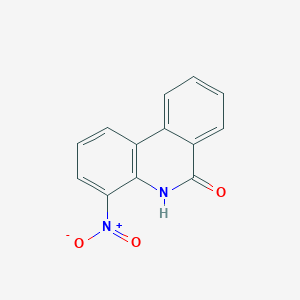
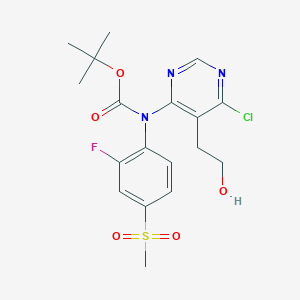
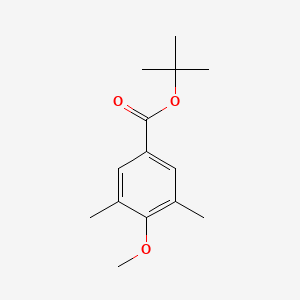

![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
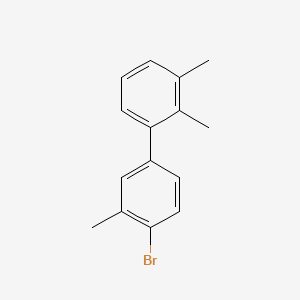

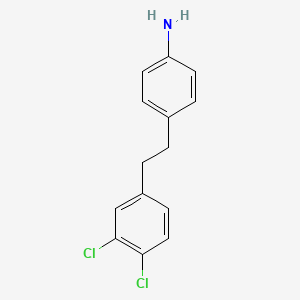
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
